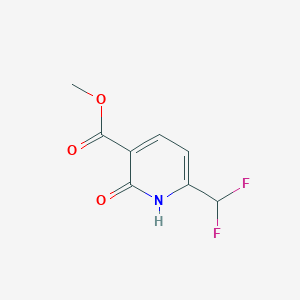![molecular formula C10H13NO6S B7590883 (2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid, commonly known as MPA, is a synthetic compound that has been used extensively in scientific research. The compound is a derivative of the naturally occurring amino acid, serine, and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of MPA is not fully understood, but it is thought to involve the inhibition of the enzyme, inositol-1,4,5-trisphosphate 3-kinase (IP3K). IP3K is involved in the regulation of intracellular calcium levels, and the inhibition of this enzyme by MPA results in a decrease in calcium release from intracellular stores. This, in turn, leads to the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
MPA has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the inhibition of cancer cell growth. The compound has also been found to have anti-inflammatory effects and has been used in studies of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using MPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. MPA is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using MPA in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are many potential future directions for research on MPA. One area of interest is the development of new synthetic methods for the compound that could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the exploration of MPA's potential as a therapeutic agent for the treatment of neurological and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPA and its effects on the nervous system and cancer cells.
Conclusion:
In conclusion, (2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid, or MPA, is a synthetic compound that has been extensively used in scientific research. The compound has a range of biochemical and physiological effects and has been found to be particularly useful in the study of the nervous system and cancer biology. While there are some limitations to working with MPA in lab experiments, the compound has many potential future directions for research and could lead to the development of new therapeutic agents for the treatment of disease.
合成方法
MPA is synthesized through a multi-step process that involves the reaction of serine with methoxyphenylsulfonyl chloride. The reaction results in the formation of a sulfonyl ester, which is then hydrolyzed to produce MPA. The synthesis method has been well-established and has been used to produce MPA in large quantities for scientific research.
科学研究应用
MPA has been used extensively in scientific research, particularly in the field of neuroscience. The compound has been found to have a range of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of neuronal excitability. MPA has also been used in studies of cancer biology, where it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-17-8-4-2-3-5-9(8)18(15,16)11-7(6-12)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADBQZVCSROODR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N[C@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)
![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)


![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)